An In-depth Technical Guide to 1-(2,6-Dichloro-3-fluorophenyl)ethanol
An In-depth Technical Guide to 1-(2,6-Dichloro-3-fluorophenyl)ethanol
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for 1-(2,6-Dichloro-3-fluorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The information is intended for researchers, scientists, and professionals in the field of drug development.
Core Chemical Properties
1-(2,6-Dichloro-3-fluorophenyl)ethanol is a chiral molecule and exists as two enantiomers, (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol and (R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol. The racemic mixture and the individual enantiomers have distinct applications and may exhibit different biological activities.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₈H₇Cl₂FO | [1][2] |
| Molecular Weight | 209.04 g/mol | [1][2][3] |
| Appearance | White to yellow powder or crystals | [4] |
| Boiling Point | 261.3 ± 35.0 °C at 760 mmHg | [4][5] |
| Density | 1.407 ± 0.06 g/cm³ | [4][5] |
| Flash Point | 111.8 ± 25.9 °C | [4][5] |
| Storage Temperature | Refrigerator; Sealed in dry, room temperature | [5] |
Table 2: Chemical Identifiers
| Identifier | (S)-Enantiomer | (R)-Enantiomer | Racemic Mixture |
| CAS Number | 877397-65-4[1][4] | 330156-50-8 | 756520-66-8[5] |
| InChI Key | JAOYKRSASYNDGH-BYPYZUCNSA-N[6] | JAOYKRSASYNDGH-SCSAIBSYSA-N[3] | JAOYKRSASYNDGH-UHFFFAOYSA-N[2] |
| SMILES String | C--INVALID-LINK--O[6][7] | C--INVALID-LINK--O[3] | CC(O)c1c(Cl)ccc(F)c1Cl[2] |
Applications in Drug Development
(S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol is a crucial intermediate in the synthesis of Crizotinib.[4][8] Crizotinib is a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK), and it is utilized as a potential antitumor agent.[4][8]
Experimental Protocols: Synthesis
Several synthetic routes for 1-(2,6-Dichloro-3-fluorophenyl)ethanol have been documented. The following protocols are based on published methods.
Protocol 1: Asymmetric Hydrogenation of 2',6'-dichloro-3'-fluoroacetophenone
This method yields (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol with high enantiomeric excess.
Materials:
-
2',6'-dichloro-3'-fluoroacetophenone
-
2-propanol
-
RuBr₂--INVALID-LINK--
-
Potassium tert-butoxide
-
Hydrogen gas
-
Argon gas
-
Autoclave
Procedure:
-
Place 3.22 mg of RuBr₂--INVALID-LINK-- and 7.62 mg of potassium tert-butoxide into an autoclave.[1]
-
Replace the atmosphere with argon gas.[1]
-
Add 0.5 mL of 2',6'-dichloro-3'-fluoroacetophenone and 2.9 mL of 2-propanol.[1]
-
Pressurize the autoclave with hydrogen to 10 atm.[1]
-
Stir the mixture at 40°C for 21 hours.[1]
-
Confirm the reduction of hydrogen pressure, indicating the reaction has proceeded.[1]
-
The product, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, is obtained at a 100% yield with an optical purity of 98.5% ee as measured by HPLC.[1]
Protocol 2: Chemical Resolution via Diastereomeric Salt Formation
This protocol describes the synthesis of the racemic mixture followed by resolution to obtain the (S)-enantiomer.
Materials:
-
(2,6-Dichloro-3-fluorophenyl)ethanone
-
Sodium borohydride
-
Phthalic anhydride
-
(S)-1-phenylethanamine
Procedure:
-
Reduce (2,6-Dichloro-3-fluorophenyl)ethanone with sodium borohydride to produce racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol.[9]
-
React the resulting alcohol with phthalic anhydride to form 2-[[1-(2,6-dichloro-3-fluorophenyl)ethoxy]carbonyl]benzoic acid.[9]
-
React the product from the previous step with (S)-1-phenylethanamine to prepare the diastereomeric salt, (S)-1-phenylethanaminium (S)-2-[[1-(2,6-dichloro-3-fluorophenyl)ethoxy]carbonyl]benzoate.[9]
-
Isolate the desired diastereomer and subject it to acidification and hydrolysis to yield (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.[9]
-
This method results in an overall yield of 43%, with a purity of 99.8% and an ee value of 99.9%.[9]
Visualizations
Caption: Comparative workflows for the synthesis of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol.
Spectral Data
¹H NMR data for (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol has been reported as follows:
-
¹H NMR (400 MHz, Chloroform-d) δ ppm: 1.65 (d, J=6.8 Hz, 3 H), 5.58 (q, J=6.9 Hz, 1 H), 6.96-7.10 (m, 1 H), 7.22-7.36 (m, 1 H).[1]
IR and Raman spectral data are also available through databases such as PubChem.[3]
Safety and Handling
1-(2,6-Dichloro-3-fluorophenyl)ethanol is classified as an acute toxicant (oral) and requires careful handling.[2]
Table 3: GHS Hazard Information
| Category | Information | Source |
| Pictogram | GHS07 (Exclamation mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves/protective clothing/eye protection/face protectionP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP302 + P352: IF ON SKIN: Wash with plenty of soap and waterP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[10] In case of fire, use CO₂, dry chemical, or foam for extinction.[10]
References
- 1. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
- 2. 1-(2,6-Dichloro-3-fluoro-phenyl)-ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. (alphaR)-2,6-Dichloro-3-fluoro-alpha-methylbenzenemethanol | C8H7Cl2FO | CID 11344814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol CAS NO:877397-65-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. 1-(2,6-DICHLORO-3-FLUOROPHENYL)ETHANOL CAS#: 756520-66-8 [amp.chemicalbook.com]
- 6. GSRS [precision.fda.gov]
- 7. PubChemLite - (s)-1-(2,6-dichloro-3-fluorophenyl)ethanol (C8H7Cl2FO) [pubchemlite.lcsb.uni.lu]
- 8. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol | 877397-65-4 [chemicalbook.com]
- 9. Synthesis of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol [cjph.com.cn]
- 10. mmbio.byu.edu [mmbio.byu.edu]
